molecular formula C13H17NO3 B2537161 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one CAS No. 1315366-88-1

4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one

Cat. No. B2537161
CAS RN: 1315366-88-1
M. Wt: 235.283
InChI Key: JGWMURNQDNQMFL-UHFFFAOYSA-N
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Description

This compound is a pyrrolidinone with a hydroxymethyl group at the 4-position and a 4-methoxyphenyl group at the 5-position. Pyrrolidinones are a type of lactam, a cyclic amide. They are found in many pharmaceuticals and are known for their wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered pyrrolidinone ring, with the hydroxymethyl and 4-methoxyphenyl groups as substituents. The presence of the carbonyl group in the pyrrolidinone ring and the ether group in the 4-methoxyphenyl group could lead to interesting electronic properties .


Chemical Reactions Analysis

Pyrrolidinones can undergo a variety of chemical reactions, including substitutions at the carbonyl group and reactions at the nitrogen atom . The hydroxymethyl group could potentially be oxidized to a carboxylic acid or reduced to a methyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the pyrrolidinone ring might confer some degree of polarity and the ability to participate in hydrogen bonding .

Scientific Research Applications

Pharmacological Profiles

4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one has been studied for its pharmacological profiles, particularly as an active form of novel 5-HT2A receptor antagonists. It has been found to inhibit platelet aggregation induced by serotonin, a function which could be of significant interest in cardiovascular research and therapeutic development (Ogawa et al., 2002).

Structural Studies

Structural studies of related compounds have been conducted, which help in understanding the molecular configuration and potential reactivity of this compound. For example, research on the crystal and molecular structure of similar compounds provides insights into their molecular interactions and stability (Doreswamy et al., 2009).

Kinetics and Mechanism Studies

The kinetics and mechanism of transformations involving similar compounds have been explored, which is essential for understanding how this compound might react under various conditions. This can have implications in synthetic chemistry and pharmaceutical development (Sedlák et al., 2003).

Anion Binding Properties

Research has been conducted on derivatives of similar compounds to understand their anion binding properties. Such studies are crucial in developing sensors or agents for detecting specific ions or molecules, which can have wide-ranging applications in analytical chemistry and environmental monitoring (Anzenbacher et al., 1999).

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which this compound is used. For example, many pyrrolidinones exhibit biological activity by binding to specific receptors or enzymes in the body .

Safety and Hazards

The safety and hazards of this compound would depend on its specific physical and chemical properties. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

Future research could explore the potential biological activities of this compound, as well as methods for its synthesis and functionalization .

properties

IUPAC Name

4-(hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-14-12(16)7-10(8-15)13(14)9-3-5-11(17-2)6-4-9/h3-6,10,13,15H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGWMURNQDNQMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)CO)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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